1-(2-Phenylethyl)cyclohexanecarboxylic acid

Structural Isomerism Synthetic Intermediate Positional Specificity

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) is an organic compound with the molecular formula C15H20O2 and a monoisotopic mass of 232.15 Da. It consists of a cyclohexane ring substituted with a carboxylic acid group at the 1-position and a phenylethyl side chain.

Molecular Formula C15H20O2
Molecular Weight 232.323
CAS No. 645408-48-6
Cat. No. B2877525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)cyclohexanecarboxylic acid
CAS645408-48-6
Molecular FormulaC15H20O2
Molecular Weight232.323
Structural Identifiers
SMILESC1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H20O2/c16-14(17)15(10-5-2-6-11-15)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
InChIKeyYBPPWOLVLAYLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) for Research Procurement: Structural and Sourcing Overview


1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) is an organic compound with the molecular formula C15H20O2 and a monoisotopic mass of 232.15 Da . It consists of a cyclohexane ring substituted with a carboxylic acid group at the 1-position and a phenylethyl side chain . This compound is currently offered as part of specialized screening collections (e.g., Sigma-Aldrich's unique chemicals collection) for early discovery research, where its distinct pharmacophoric arrangement may serve as a molecular scaffold in exploratory chemistry programs [1].

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) Procurement: Why In-Class Analogs Are Not Direct Replacements


Although cyclohexanecarboxylic acid derivatives share a common core, substituting 1-(2-phenylethyl)cyclohexanecarboxylic acid with seemingly similar analogs introduces quantifiable differences in physicochemical properties, structural flexibility, and intended research utility. For instance, the unsubstituted parent, cyclohexanecarboxylic acid (C6H11CO2H), has a significantly lower molecular weight (128.17 vs. 232.32 g/mol) and lacks the aromatic phenylethyl moiety essential for hydrophobic interactions in early-stage target engagement studies [1]. Conversely, functionalized analogs such as (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride incorporate an amino group that fundamentally alters their hydrogen-bonding capacity and potential biological profile relative to the non-aminated target compound . Furthermore, the specific substitution pattern at the 1-position distinguishes this compound from 2-substituted positional isomers (e.g., CAS 7351-57-7), which exhibit divergent conformational behavior and synthetic utility . These specific structural attributes mean that the compound's identity cannot be assumed to be interchangeable with other cyclohexanecarboxylic acid derivatives in research applications.

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) Product-Specific Evidence Guide: Comparative Data and Procurement Drivers


Structural Differentiation: 1-Substituted vs. 2-Substituted Cyclohexanecarboxylic Acid Positional Isomers

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6) is a 1-substituted cyclohexanecarboxylic acid derivative, distinguishing it from its 2-substituted positional isomer, 2-(2-phenylethyl)cyclohexanecarboxylic acid (CAS 7351-57-7). These isomers are not interchangeable; they possess distinct SMILES strings (O=C(O)C1(CCc2ccccc2)CCCCC1 for the target compound vs. O=C(O)C1CCCCC1CCc2ccccc2 for the 2-substituted isomer) indicating fundamental differences in molecular connectivity . This positional variation impacts synthetic utility, as 1-substituted cyclohexanecarboxylic acids serve as distinct building blocks for generating conformationally constrained analogs with quaternary carbon centers.

Structural Isomerism Synthetic Intermediate Positional Specificity

Differentiation from Functionalized Analogs: Absence of Amino Group in 1-(2-Phenylethyl)cyclohexanecarboxylic Acid vs. Amino-Substituted Derivatives

The target compound lacks the amino functionality present in closely related analogs such as (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride. This functional group absence confers distinct physicochemical properties: the target compound is a neutral carboxylic acid with no basic amine center, whereas the amino-containing analog exists as a hydrochloride salt with both acidic and basic moieties . This fundamental difference in ionization state and hydrogen-bonding capacity directly influences solubility, permeability, and potential off-target interactions.

Chemical Tool Functional Group Analysis Scaffold Comparison

Intermediate Utility in Heterotricyclic Carboxylic Acid Synthesis: Contextual Relevance of 1-(2-Phenylethyl)cyclohexanecarboxylic Acid Scaffold

Patents describing the synthesis of heterotricyclically substituted phenyl-cyclohexane-carboxylic acid derivatives (e.g., US 5,708,003) highlight the utility of 1-substituted cyclohexanecarboxylic acid scaffolds as key intermediates [1]. Specifically, the process involves reacting cyclohexanecarboxylic acid derivatives substituted by benzyl halide radicals, a structural motif closely related to the 1-(2-phenylethyl) substitution pattern of the target compound. While the target compound itself is not explicitly named in these patents, the disclosed synthetic strategies underscore the value of the 1-substituted cyclohexanecarboxylic acid scaffold in constructing medicinally relevant heterotricyclic frameworks. In contrast, simpler analogs like unsubstituted cyclohexanecarboxylic acid lack the aromatic handle required for such downstream derivatizations.

Synthetic Intermediate Medicinal Chemistry Pharmaceutical Process

Availability as Early Discovery Chemical: Unique Sourcing Profile of 1-(2-Phenylethyl)cyclohexanecarboxylic Acid

1-(2-Phenylethyl)cyclohexanecarboxylic acid is distributed by Sigma-Aldrich (MilliporeSigma) as part of its unique chemicals collection specifically intended for early discovery researchers [1]. The product is offered in 1 mg quantity (Catalog No. PH002630-1MG) with a list price of approximately $330.95. Critically, Sigma-Aldrich explicitly states that it does not collect analytical data for this product and sells it 'AS-IS,' with the buyer assuming responsibility for identity and purity confirmation [1]. This sourcing model differs markedly from catalog compounds offered with full Certificate of Analysis (CoA) documentation, positioning this compound as a specialized tool for exploratory research rather than routine screening or development-stage projects.

Early Discovery Chemical Collection Procurement Sourcing

1-(2-Phenylethyl)cyclohexanecarboxylic acid (CAS 645408-48-6): Recommended Research and Industrial Application Scenarios


Early-Stage Exploratory Chemistry and Fragment-Based Screening

Given its distribution as a unique chemical without analytical certification [1], 1-(2-phenylethyl)cyclohexanecarboxylic acid is best suited for early discovery research where the priority is exploring novel chemical space rather than relying on validated purity metrics. Its 1-substituted cyclohexanecarboxylic acid scaffold, featuring a quaternary carbon center and a phenylethyl moiety, provides a distinct pharmacophoric arrangement for fragment-based screening and initial hit identification . Researchers should anticipate performing in-house QC prior to use.

Synthetic Intermediate for Heterotricyclic and Conformationally Constrained Carboxylic Acid Derivatives

Based on patent methodologies describing the use of 1-substituted cyclohexanecarboxylic acid derivatives in the synthesis of heterotricyclic compounds [2], this compound may serve as a valuable building block for constructing more complex, medicinally relevant scaffolds. The phenylethyl group offers a handle for aromatic functionalization, while the quaternary carbon at C1 introduces conformational constraint, a property absent in 2-substituted positional isomers . This application scenario aligns with medicinal chemistry programs seeking to generate novel chemical series.

Structure-Activity Relationship (SAR) Studies Focusing on Carboxylic Acid Pharmacophores

The absence of an amino group distinguishes 1-(2-phenylethyl)cyclohexanecarboxylic acid from amino-containing analogs . This makes it a cleaner chemical tool for SAR campaigns aimed at isolating and understanding the contribution of the carboxylic acid moiety to target engagement. In contrast to analogs that present both acidic and basic functionalities, this compound allows researchers to interrogate carboxylic acid-specific binding interactions without confounding effects from an amine center.

Procurement for Pilot Scale-Up and Process Chemistry Feasibility Studies

Industrial users evaluating novel cyclohexanecarboxylic acid derivatives for process chemistry should note the unique sourcing profile of this compound [1]. The current 1 mg Sigma-Aldrich offering provides a starting point for feasibility assessment, but scale-up will require custom synthesis due to the absence of bulk catalog availability. Procurement teams should factor in the 'AS-IS' sale terms and the lack of vendor-supplied analytical data when budgeting for follow-on synthesis and quality control.

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